molecular formula C21H28N6O2 B2975064 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide CAS No. 2034407-73-1

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide

Cat. No.: B2975064
CAS No.: 2034407-73-1
M. Wt: 396.495
InChI Key: CPFQDTSGBOZEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group and at the 6-position with a piperidin-1-yl group. A methylene bridge links the triazine ring to a chroman-2-carboxamide moiety. The dimethylamino and piperidinyl groups on the triazine core may enhance solubility and modulate electronic properties, influencing interactions with biological targets.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-26(2)20-23-18(24-21(25-20)27-12-6-3-7-13-27)14-22-19(28)17-11-10-15-8-4-5-9-16(15)29-17/h4-5,8-9,17H,3,6-7,10-14H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFQDTSGBOZEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3CCC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One synthetic route involves the reaction of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine with chroman-2-carboxylic acid under specific conditions to form the desired compound. Key reaction conditions might include:

  • Solvent: : Dimethylformamide (DMF) or another polar aprotic solvent.

  • Catalyst: : N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group.

  • Temperature: : The reaction typically takes place at elevated temperatures, around 70-80°C.

Industrial Production Methods

In an industrial setting, this synthesis can be scaled up by employing continuous flow chemistry techniques to ensure consistent quality and yield. Batch reactors are also used with automated control of reaction parameters to optimize the production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the triazine ring.

  • Reduction: : Reduction can target the triazine ring or the chroman structure.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine or chroman rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents like thionyl chloride or bromine, in the presence of a base like pyridine.

Major Products

  • Oxidation: : N-oxides or sulfoxides can be formed.

  • Reduction: : Reduced forms of the triazine or chroman rings.

  • Substitution: : Halogenated derivatives or other substituted analogs depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is used as a precursor for the synthesis of complex molecules. Its unique structure makes it a valuable building block.

Biology

This compound has potential applications in medicinal chemistry due to its triazine core, which is known for antimicrobial, anticancer, and antiviral properties. Research is ongoing to explore its efficacy and mechanism of action in biological systems.

Medicine

In medicinal research, derivatives of this compound are investigated for their pharmacological activities, particularly in the development of new therapeutic agents for various diseases.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring interacts with nucleophilic sites in proteins or DNA, modulating their function and leading to biological effects. The chroman carboxamide moiety may enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural Analogues of the Triazine Core

The following compounds share the 1,3,5-triazine scaffold but differ in substituents and linked functional groups, leading to distinct physicochemical and biological properties:

Compound Name Substituents on Triazine Core Linked Moiety Molecular Weight Key Differences & Inferred Properties Source ID
Target Compound 4-(dimethylamino), 6-(piperidin-1-yl) Chroman-2-carboxamide ~394.5 (est.) High lipophilicity (chroman); potential CNS activity -
1-(4-chlorophenyl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide 4-(dimethylamino), 6-(piperidin-1-yl) Methanesulfonamide + 4-Cl-phenyl 424.95 Sulfonamide group may increase polarity; possible herbicidal use
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide 4-(dimethylamino), 6-(piperidin-1-yl) Benzothiazole-2-carboxamide 397.5 Benzothiazole’s electron-withdrawing nature may alter reactivity
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide 4-(dimethylamino), 6-(piperidin-1-yl) 2-Methylimidazopyridine-3-carboxamide 394.5 Imidazopyridine may enhance binding to kinase targets
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl) 4-methoxy, 6-methyl Sulfonylurea + benzoate 381.4 Sulfonylurea herbicidal activity via ALS inhibition

Key Observations

Substituent Effects: Triazine Position 4: The dimethylamino group in the target compound and its analogues (e.g., ) contrasts with methoxy or ethoxy groups in herbicidal triazines (e.g., metsulfuron methyl ). Dimethylamino may enhance basicity and solubility compared to alkoxy substituents.

Linked Moieties: Carboxamide vs. Sulfonamide: The target compound’s chroman-2-carboxamide differs from sulfonamide derivatives (e.g., ) in hydrogen-bonding capacity. Carboxamides generally exhibit stronger hydrogen-bond acceptor/donor properties, which could influence protein-binding interactions. Heterocyclic Variations: Replacing chroman with benzothiazole () or imidazopyridine () alters electronic and steric profiles. Benzothiazole’s electron-withdrawing sulfur atom may reduce metabolic stability, while imidazopyridine’s nitrogen-rich structure could favor kinase inhibition.

Potential Applications: The target compound’s chroman moiety suggests applications in central nervous system (CNS) therapeutics due to its ability to cross the blood-brain barrier. Sulfonamide-linked analogues () might align with agrochemical uses, similar to sulfonylurea herbicides ().

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is a complex organic compound characterized by its unique structural features, including a triazinyl moiety linked to a chroman core. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound's structure integrates several functional groups that contribute to its biological activity:

  • Dimethylamino Group : Enhances solubility and may influence receptor interactions.
  • Piperidine Ring : Known to improve binding affinity to various biological targets.
  • Carboxamide Group : Often involved in hydrogen bonding with biological macromolecules.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant inhibition of enzymes such as Poly ADP-ribose polymerase 1 (PARP1). The IC50 values for related compounds suggest potential applications in cancer treatment:

CompoundIC50 (μM)Target
N-(4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamideTBDPARP1
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide5.8PARP1

The presence of the piperidine and triazine moieties may enhance interaction with biological targets compared to simpler analogs.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The crystal violet microtiter plate assay was used to assess antiproliferative activity against five human cancer cell lines:

Cell LineInhibition Concentration (IC50)
DAN-G (pancreatic)TBD
A-427 (lung)TBD
LCLC-103H (lung)TBD
SISO (cervical)TBD
RT-4 (bladder)TBD

These studies aim to establish whether the compound possesses sufficient activity to inhibit cell growth significantly at concentrations around 20 μM .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through multiple pathways:

  • Inhibition of DNA Repair Enzymes : By inhibiting PARP1, the compound may disrupt DNA repair mechanisms in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Potential interference with cell cycle progression may enhance its cytotoxic effects.

Case Studies and Research Findings

Research has indicated that compounds with similar structural characteristics have shown promising results in anticancer activity. For instance:

Study Example 1

A study involving hybrid molecules composed of triazines demonstrated significant anticancer activity against multiple cell lines. These findings suggest that modifications to the triazine structure can yield compounds with enhanced efficacy .

Study Example 2

Another investigation into pyrazolyl-s-triazine derivatives highlighted their potential as novel anticancer agents targeting epidermal growth factor receptors. The study emphasized the importance of structural modifications for optimizing biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.